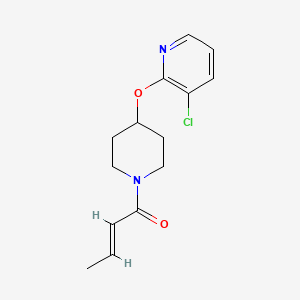

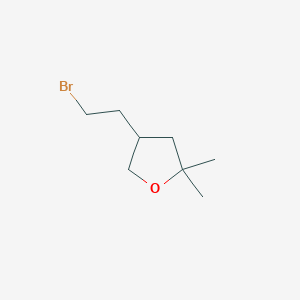

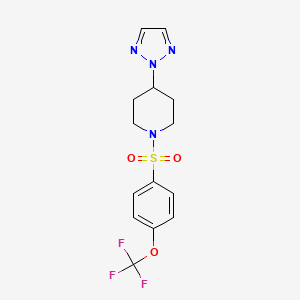

![molecular formula C11H18O3 B2684539 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243512-23-2](/img/structure/B2684539.png)

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eucalyptol, also known as 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane, is a saturated monoterpene . It’s a volatile oil with medicinal values naturally found in eucalyptus oil . It’s a isoprenoid with 2-isoprene subunits (C10) .

Molecular Structure Analysis

The molecular formula of Eucalyptol is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Physical And Chemical Properties Analysis

Eucalyptol has a boiling point of 176-177 °C, a melting point of 1-2 °C, and a density of 0.921 g/mL at 25 °C . Its refractive index is 1.457 .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, are noted for their flexibility and usage as precursors in various industrial chemicals. Their fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae demonstrates their potential in biorenewable chemical production. However, their inhibitory effect on these microbes at concentrations below desired yields highlights the need for metabolic engineering strategies to enhance microbial robustness against such compounds. This includes modifications to cell membrane properties and metabolic processes to increase tolerance and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction and Separation

The review on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for the separation of carboxylic acids from aqueous solutions. It highlights the environmentally benign, non-toxic, and non-polluting characteristics of supercritical CO2 as a solvent, offering a competitive and simplified approach for carboxylic acid separation with higher yield. This is particularly relevant for the separation and purification processes of similar compounds to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in industrial applications (Djas & Henczka, 2018).

Biotechnological Routes from Biomass

Lactic acid production from biomass, serving as a precursor for various chemicals, reflects the potential of biotechnological routes for converting similar structures to valuable industrial chemicals. The conversion of lactic acid into products like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes underscores the versatility of carboxylic acid derivatives in green chemistry. This approach could be adapted for compounds similar to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, enhancing their value and applicability in sustainable chemical production (Gao, Ma, & Xu, 2011).

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-9(2)11(8(12)13)6-4-10(3,14-9)5-7-11/h4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTDQLWOXOVNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC(O1)(CC2)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

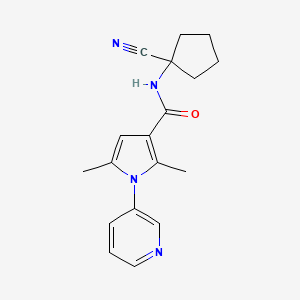

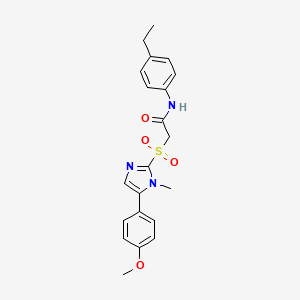

![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)

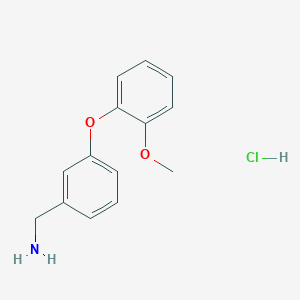

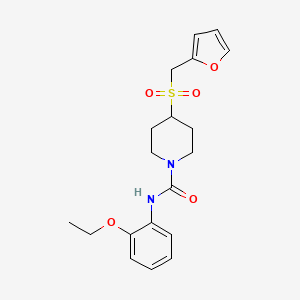

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

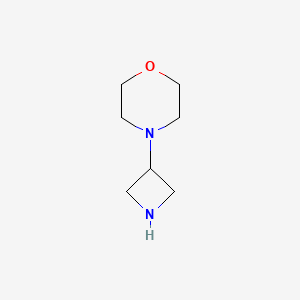

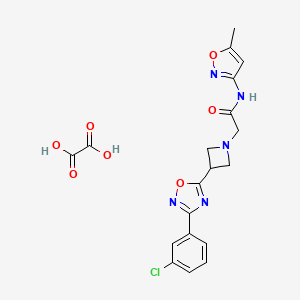

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)

![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2684478.png)

![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)